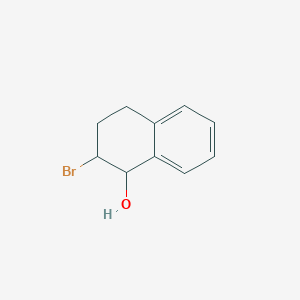

2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Description

Significance as a Versatile Synthetic Intermediate and Building Block

The utility of 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol lies in its capacity to serve as a versatile synthetic intermediate. The presence of both a hydroxyl group and a bromine atom on the tetrahydronaphthalene scaffold allows for a wide array of chemical transformations. This dual functionality enables chemists to introduce various substituents and construct more complex molecular architectures. The bromine atom, for instance, can be readily displaced or participate in coupling reactions, while the hydroxyl group can be oxidized, esterified, or used to form ethers.

The synthesis of this compound is often achieved through the reduction of 2-bromo-1-tetralone. sigmaaldrich.com One documented method involves the use of sodium borohydride (B1222165) in a mixture of methanol (B129727) and tetrahydrofuran (B95107), resulting in an 86% yield of this compound. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 64245-04-1 |

| Molecular Formula | C10H11BrO |

| Molecular Weight | 227.1 g/mol |

| Melting Point | 62-64 °C |

| Boiling Point | 337.0±42.0 °C (Predicted) |

| Density | 1.538±0.06 g/cm3 (Predicted) |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comlookchem.com

Contextual Role in the Synthesis of Diverse Organic Molecules

The strategic placement of the bromo and hydroxyl groups makes this compound a key precursor in the synthesis of a variety of organic molecules. Its derivatives have been explored for their potential in medicinal chemistry. For instance, tetrahydronaphthalene derivatives have garnered attention for their potential as anticancer, analgesic, and anti-inflammatory agents. researchgate.net

Furthermore, brominated organic compounds are valuable starting materials for creating monofluorinated compounds. orgsyn.org The bromine atom can be readily substituted, providing a pathway to introduce fluorine or other functional groups. This is particularly relevant in the development of novel therapeutic agents, as the introduction of fluorine can significantly alter a molecule's biological activity.

Research has also demonstrated the use of related tetrahydronaphthalene structures in the synthesis of selective estrogen receptor degraders. google.com These compounds are investigated for their potential in treating diseases driven by protein aggregation or accumulation. google.com

Importance of Stereoisomerism in Tetrahydronaphthalene Derivatives for Research

The structure of this compound contains two chiral centers, at the carbon atoms bearing the hydroxyl and bromo groups. This gives rise to the possibility of multiple stereoisomers. Molecules with 'n' chiral centers can have up to 2^n stereoisomers. ucsb.edu Therefore, this compound can exist as four possible stereoisomers. ucsb.edurutgers.edu

The specific spatial arrangement of these functional groups is critical, as different stereoisomers can exhibit distinct biological activities and pharmacological properties. For example, studies on aminomethyl tetrahydronaphthalene derivatives have shown that stereoisomerism plays a crucial role in their selectivity for different opioid receptors. mdpi.com The (1R,2R) stereoisomers of certain derivatives have been identified as potent and selective agonists for specific opioid receptors. mdpi.com

The synthesis of specific stereoisomers, such as (1S,2R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, is of particular interest to researchers. chemicalbook.com The ability to selectively synthesize and isolate a single stereoisomer is essential for understanding its unique biological profile and for the development of targeted therapeutics. The study of stereochemistry is fundamental in organic chemistry, as the three-dimensional arrangement of atoms in a molecule can profoundly impact its properties and interactions with biological systems. uou.ac.in

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-1-tetralone |

| sodium borohydride |

| methanol |

| tetrahydrofuran |

| aminomethyl tetrahydronaphthalene |

| (1S,2R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol |

| N-bromosuccinimide |

| 1-bromo-2-naphthol |

| 2-naphthol |

| sodium bromide |

| oxone |

| ethyl acetate |

| 7-bromo-1,2,3,4-tetrahydronaphthalen-2-ol |

| 1,2,3,4-Tetrahydronaphthalen-2-ol |

| 2-Bromo-3,4-dihydro-1(2H)-naphthalenone |

| 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol |

| 1-bromo-1,2,3,4-tetrahydronaphthalene (B1340069) |

| 2-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one |

| 2-Bromo-1,2,3,4-tetrahydronaphthalene |

| α-bromonaphthalene |

| naphthalene |

| carbon tetrachloride |

| bromine |

| sodium hydroxide |

| 1,2,3,4-tetrahydroxytetrahydronaphthalene |

| osmium tetroxide |

| cis-1,2-dihydrodiol |

| trans-1,2-dihydrodiol |

| cis-1,4-dihydrodiol |

| trans-1,4-dihydrodiol |

| trans-1,2-dihydroxy-syn-3,4-epoxy-1,2,3,4-tetrahydronaphthalene |

| tramadol |

| 2-bromo-3-chlorobutane |

| 1-bromo-3-methylcyclohexane |

| N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide |

| 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

| 2-p-bromophenyl-2-phenyl-1-picrylhydrazyl |

| 2-p-bromophenyl-2-phenyl-1-picrylhydrazine |

| 2,2-(p-bromophenyl)-1-(2-bromo-4,6-dinitrophenyl)hydrazine |

| 2,2-diphenyl-1-picrylhydrazyl |

| 2,2-diphenyl-1-picrylhydrazine |

| 1-bromo-2-fluorocyclododecane |

| tributyltin hydride |

| fluorocyclododecane |

| α-fluorostyrenes |

| 1-acetoxy-2-fluoro-2-phenylalkanes |

| 2-fluoro-2-phenylalkanoic acids |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C10H11BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6H2 |

InChI Key |

OTLLBSSGPSQQJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol and Its Derivatives

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of specific stereoisomers of 2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol is crucial for various applications, necessitating the use of enantioselective and diastereoselective strategies. These methods allow for the precise control of the three-dimensional arrangement of atoms in the molecule.

Dynamic Kinetic Resolution of Cyclic Alpha-Halo Ketones

Dynamic kinetic resolution (DKR) is a powerful technique for the stereoselective synthesis of chiral compounds. In the context of producing this compound, DKR can be applied to the precursor, 2-bromo-3,4-dihydronaphthalen-1(2H)-one, which is a cyclic alpha-halo ketone. nih.govsigmaaldrich.com This process involves the in-situ racemization of the starting ketone, allowing for the conversion of more than 50% of the racemic mixture into a single desired stereoisomer of the product alcohol.

The mechanism typically involves the use of a chiral catalyst, often an enzyme like a ketoreductase (KRED), which selectively reduces one enantiomer of the ketone to the corresponding alcohol. nih.gov Simultaneously, the unreacted ketone enantiomer is continuously racemized, ensuring a high yield of the desired enantiomerically pure alcohol. nih.gov The choice of biocatalyst and reaction conditions is critical for achieving high enantiomeric excess (ee) and diastereomeric ratio (dr). nih.gov

For instance, the reduction of cyclic α, γ-diketo esters using baker's yeast has been shown to produce chiral 2-hydroxy-2-(2-oxocycloalkane)acetates with a preference for the (1S,2R)-diastereomer. nih.gov Although this example does not directly involve this compound, it demonstrates the principle of DKR in cyclic ketone systems. nih.gov

A related strategy, crystallization-induced diastereomer transformation (CIDT), has been reported for α-bromo-α'-sulfinyl ketones. researchgate.net This method allows for the isolation of an enantiopure stereolabile α-bromoketone, which can then be diastereoselectively reduced to the corresponding anti- and syn-bromohydrins with excellent diastereoselectivities. researchgate.net

Asymmetric Transfer Hydrogenation for Stereocontrolled Synthesis

Asymmetric transfer hydrogenation (ATH) is another key method for achieving stereocontrolled synthesis of chiral alcohols. This technique employs a chiral catalyst, typically a metal complex with a chiral ligand, to transfer hydrogen from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone substrate.

While specific examples detailing the ATH of 2-bromo-3,4-dihydronaphthalen-1(2H)-one to produce this compound are not prevalent in the provided search results, the general applicability of ATH to cyclic ketones is well-established. The choice of the metal catalyst (commonly ruthenium, rhodium, or iridium) and the chiral ligand is paramount in determining the enantioselectivity of the reduction.

The power of asymmetric hydrogenation has been demonstrated in the highly enantio- and diastereoselective hydrogenation of unfunctionalized tetrasubstituted acyclic olefins using an iridium catalyst. nih.gov This highlights the potential of such catalytic systems to create vicinal stereocenters with high precision, a feature directly relevant to the synthesis of specific stereoisomers of this compound. nih.gov

Stereocontrolled Functionalization of Tetrahydronaphthalene Scaffolds

The stereocontrolled functionalization of the tetrahydronaphthalene scaffold itself presents a viable route to chiral derivatives of this compound. This approach involves introducing the bromine and hydroxyl groups in a stereospecific or stereoselective manner onto a pre-existing tetrahydronaphthalene ring system.

One such method involves the electrophilic addition of bromine and a nucleophile (like water) to an alkene precursor, such as 1,2-dihydronaphthalene (B1214177). ma.edu The mechanism of this reaction can proceed through a bromonium ion intermediate, which is then attacked by the nucleophile in an anti-fashion, leading to a trans-addition product. By carefully selecting the starting alkene and reaction conditions, it is possible to control the relative stereochemistry of the resulting bromohydrin.

The synthesis of stereodefined 4-substituted piperidines through the rearrangement of 2-(2-bromo-1,1-dimethylethyl)azetidines provides a conceptual parallel. clockss.org In this case, a bicyclic azetidinium intermediate undergoes ring-opening by a nucleophile in an SN2 fashion, resulting in a thermodynamically favored six-membered ring with controlled stereochemistry. clockss.org A similar strategy could potentially be envisioned for the tetrahydronaphthalene system.

Manipulation of Products from Asymmetric Dihydroxylation

Sharpless asymmetric dihydroxylation is a renowned method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgmdpi.com This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. wikipedia.orgmdpi.com The resulting chiral diol can then be further manipulated to yield the desired bromohydrin.

For instance, starting with 1,2-dihydronaphthalene, asymmetric dihydroxylation would produce a chiral 1,2-dihydroxytetrahydronaphthalene. This diol could then be selectively converted to this compound through a sequence of reactions, such as selective protection of one hydroxyl group, conversion of the other to a leaving group, and subsequent nucleophilic substitution with a bromide source. The stereochemistry of the final product would be dictated by the initial dihydroxylation step and the stereochemical course of the subsequent transformations.

The choice of the chiral ligand, either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) based, determines which face of the alkene is hydroxylated, thus controlling the absolute configuration of the resulting diol. wikipedia.org The reaction is also highly regioselective, favoring the oxidation of the more electron-rich double bond. wikipedia.org

Synthetic Control and Optimization

The successful synthesis of this compound, particularly in its stereochemically pure forms, hinges on the precise control and optimization of reaction parameters.

Regioselectivity and Stereoselectivity Control

Regioselectivity, the control of where a reaction occurs on a molecule, and stereoselectivity, the control of the spatial arrangement of the atoms, are of paramount importance. khanacademy.org

In the synthesis of this compound from 2-bromo-3,4-dihydronaphthalen-1(2H)-one via reduction, the regioselectivity is generally not a concern as only the ketone carbonyl group is reduced. However, stereoselectivity is a key issue. The reduction of the ketone can lead to two diastereomers, syn and anti, depending on the relative orientation of the hydroxyl and bromo groups. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio. For example, the use of sodium borohydride (B1222165) in a mixture of methanol (B129727) and tetrahydrofuran (B95107) has been reported for this reduction. chemicalbook.com

When starting from an alkene like 1,2-dihydronaphthalene, both regioselectivity and stereoselectivity are critical. The addition of a bromine and a hydroxyl group must occur at the correct positions (C1 and C2) and with the desired relative stereochemistry. As discussed, electrophilic addition reactions often proceed with anti-stereoselectivity. ma.edu

The Favorskii rearrangement of cyclic α-halo ketones is a notable example of a reaction where both regio- and stereoselectivity are controlled. wikipedia.orgnrochemistry.com This reaction involves a ring contraction and is highly stereoselective. nrochemistry.com While not directly applicable to the synthesis of this compound without ring modification, it exemplifies the principles of stereocontrol in reactions of α-halo ketones.

The development of dihalogenation systems with high regio- and stereoselectivity for alkynes also offers insights into controlling these factors in addition reactions. nih.gov

Table of Synthetic Parameters and Outcomes

Table of Chemical Compounds

Impact of Solvent Systems and Reaction Conditions

The synthesis of this compound, a halogenated tetralol derivative, is significantly influenced by the choice of solvent system and the specific reaction conditions employed. These factors play a crucial role in determining the reaction's efficiency, yield, and stereochemical outcome. The most common route to this compound involves the reduction of the corresponding ketone, 2-bromo-3,4-dihydronaphthalen-1(2H)-one.

Detailed research findings have demonstrated that a mixed solvent system is often optimal for the reduction of α-haloketones like 2-bromo-α-tetralone derivatives. A prime example is the synthesis of this compound using sodium borohydride as the reducing agent. In a well-documented procedure, a high yield of 86% was achieved by dissolving the starting material, 2-bromo-3,4-dihydronaphthalen-1(2H)-one, in a mixture of anhydrous methanol (MeOH) and tetrahydrofuran (THF) in a 1:2 ratio. chemicalbook.com

The selection of this particular solvent system is deliberate. Tetrahydrofuran (THF), an aprotic solvent, is excellent for dissolving the organic substrate. researchgate.net On the other hand, protic solvents like methanol are known to enhance the reactivity of sodium borohydride. researchgate.netstackexchange.com The protic solvent can activate the carbonyl group through hydrogen bonding, making it more susceptible to nucleophilic attack by the hydride. stackexchange.com Furthermore, the reaction between sodium borohydride and methanol can generate alkoxyborohydrides, which are themselves effective reducing agents. researchgate.net

The reaction temperature and duration are also critical parameters. The aforementioned synthesis was initiated at 0 °C, with the portion-wise addition of sodium borohydride, followed by stirring at this temperature for a short period before allowing the reaction to proceed at room temperature. chemicalbook.com This initial cooling helps to control the exothermic reaction and prevent potential side reactions. The progress of the reaction is typically monitored by thin-layer chromatography (TLC) to ensure the complete conversion of the starting material. chemicalbook.com

Upon completion of the reaction, the work-up procedure involves quenching the reaction with water and extracting the product into an organic solvent, such as diethyl ether. The final purification is often achieved through recrystallization from a non-polar solvent like hexanes, which helps to remove any remaining impurities and isolate the product as crystals. chemicalbook.com

The stereochemical outcome of the reduction of 2-haloketones is also heavily dependent on the reaction conditions. Theoretical and experimental studies on analogous systems, such as 2-halocyclohexanones, have shown that the inclusion of an explicit protic solvent molecule in computational models is crucial for accurately predicting the formation of the cis or trans diastereomer. vu.nl In the case of this compound, the trans isomer is a known and commercially available compound. The stereoselectivity of the reduction is influenced by factors such as the steric hindrance around the carbonyl group and the potential for chelation control.

The following table summarizes the key reaction conditions for the synthesis of this compound:

| Parameter | Condition | Rationale |

| Starting Material | 2-Bromo-3,4-dihydronaphthalen-1(2H)-one | The direct precursor to the target alcohol. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective reducing agent for ketones. |

| Solvent System | Anhydrous Methanol (MeOH) and Tetrahydrofuran (THF) (1:2) | THF dissolves the substrate, while MeOH enhances the reactivity of NaBH₄. chemicalbook.comresearchgate.netstackexchange.com |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by completion at ambient temperature. chemicalbook.com |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Ensures the reaction proceeds to completion. chemicalbook.com |

| Purification | Recrystallization from Hexanes | Removes impurities and isolates the crystalline product. chemicalbook.com |

| Yield | 86% | A high yield is achievable under these optimized conditions. chemicalbook.com |

While the use of sodium borohydride in a mixed alcohol/ether solvent system is a well-established method, other reducing agents and solvent combinations can also be employed, potentially affecting the yield and stereoselectivity of the reaction. The choice of conditions is often a balance between reactivity, selectivity, cost, and safety considerations.

Chemical Transformations and Reactivity of 2 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol

Derivatization at the Hydroxyl Moiety

The hydroxyl group of 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol serves as a prime site for derivatization, enabling the formation of esters and silyl (B83357) ethers. These transformations are not only crucial for altering the molecule's physical and chemical properties but also for applications in stereoselective synthesis.

Esterification Reactions, Including Chiral Ester Formation

Esterification of the hydroxyl group is a common strategy to introduce a wide range of functionalities. This can be achieved through reaction with acyl chlorides or carboxylic anhydrides, typically in the presence of a base. A notable application of this reaction is in the formation of chiral esters. By reacting the racemic alcohol with an enantiomerically pure chiral acid or its derivative, diastereomeric esters are formed. These diastereomers can often be separated by chromatography, allowing for the resolution of the original racemic alcohol. The separated diastereomers can then be hydrolyzed to yield the individual enantiomers of this compound. Research has demonstrated the use of chiral auxiliaries for the enantioresolution of related tetralone structures, highlighting the importance of this approach in asymmetric synthesis. rug.nl

Silylation Reactions and Kinetic Resolution Applications

The hydroxyl group can be readily converted into a silyl ether by reaction with a silylating agent, such as a silyl chloride (e.g., triphenylsilyl chloride), in the presence of a base. sc.edu Silylation is often employed as a protective group strategy in multi-step syntheses.

Furthermore, enantioselective silylation has emerged as a powerful tool for the kinetic resolution of racemic alcohols. researchgate.netnih.gov In a kinetic resolution, a chiral catalyst or reagent selectively silylates one enantiomer of the racemic alcohol at a faster rate than the other. researchgate.net This results in a mixture of the silylated alcohol (enriched in one enantiomer) and the unreacted alcohol (enriched in the other enantiomer), which can then be separated. researchgate.net Isothiourea-based catalysts have been successfully used for the kinetic resolution of cyclic secondary alcohols. sc.edu Copper-catalyzed dehydrogenative silylation with hydrosilanes also provides an effective method for the kinetic resolution of various secondary alcohols. nih.gov The selectivity of these reactions is influenced by the structure of the alcohol, the silylating agent, and the chiral catalyst employed. researchgate.net

Transformations Involving the Bromine Atom

The bromine atom on the tetrahydronaphthalene ring is a versatile handle for a variety of chemical transformations, including nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and dehalogenation.

Nucleophilic Substitution Reactions

The carbon atom attached to the bromine is electrophilic and thus susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. ksu.edu.saencyclopedia.pub These reactions can proceed through either an SN1 or SN2 mechanism, depending on the substrate structure, nucleophile, leaving group, and solvent. ucsb.edu For a secondary bromide like this compound, both mechanisms are possible and can be competitive.

In an SN2 reaction, a strong nucleophile attacks the carbon from the backside of the carbon-bromine bond in a single, concerted step, resulting in an inversion of stereochemistry at the carbon center. ksu.edu.sa In contrast, an SN1 reaction involves a two-step mechanism where the C-Br bond first breaks to form a planar carbocation intermediate, which is then attacked by the nucleophile from either face, leading to a racemic mixture of products. ucsb.edulibretexts.org The choice of nucleophile is critical; common nucleophiles include hydroxides, alkoxides, and amines. libretexts.org

Metal-Catalyzed Coupling Reactions of Brominated Tetrahydronaphthalenes

The bromine atom provides a reactive site for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. These reactions are powerful tools for forming new carbon-carbon bonds. In a Suzuki-Miyaura coupling, the brominated tetrahydronaphthalene is reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond with retention of configuration. muni.cz Similarly, Negishi coupling involves the reaction with an organozinc reagent, also catalyzed by palladium or nickel. muni.cz These methods allow for the introduction of a wide variety of aryl, vinyl, and alkyl groups at the position of the bromine atom. The reactivity of brominated organic compounds like 1-bromo-1,2,3,4-tetrahydronaphthalene (B1340069) in copper-catalyzed cross-coupling reactions has also been noted. biosynth.com

Dehalogenation Studies, Including Deuteration

The bromine atom can be removed through dehalogenation reactions. This can be achieved using various reducing agents, such as catalytic hydrogenation or treatment with a metal and a proton source. A particularly interesting application of dehalogenation is the introduction of deuterium (B1214612) at the position of the bromine atom. This is typically accomplished by using a deuterium source, such as deuterium gas (D₂) in a catalytic reduction or a deuterated solvent in the presence of a reducing agent. This labeling technique is invaluable for mechanistic studies and as a tool in analytical chemistry.

Interactive Data Tables

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Type |

| Hydroxide (OH⁻) | 1,2,3,4-Tetrahydronaphthalene-1,2-diol | SN1/SN2 |

| Methoxide (CH₃O⁻) | 2-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | SN1/SN2 |

| Ammonia (NH₃) | 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol | SN1/SN2 |

Table 2: Examples of Metal-Catalyzed Cross-Coupling Partners

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-1,2,3,4-tetrahydronaphthalen-1-ol |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-Phenyl-1,2,3,4-tetrahydronaphthalen-1-ol |

| Copper-Catalyzed | Various | Copper(I) salt | Varies |

Oxidation Reactions to Ketone Analogues

This compound can be oxidized to its corresponding ketone, 2-bromo-3,4-dihydronaphthalen-1(2H)-one. This transformation is a standard reaction in organic synthesis. The reverse reaction, the reduction of 2-bromo-3,4-dihydronaphthalen-1(2H)-one using a reducing agent like sodium borohydride (B1222165) in a solvent mixture of methanol (B129727) and tetrahydrofuran (B95107), yields this compound. chemicalbook.com This reduction proceeds with high efficiency, achieving a yield of 86%. chemicalbook.com

Table 1: Synthesis of this compound via Reduction

| Reactant | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|

Cyclization and Rearrangement Pathways

The structure of this compound lends itself to various cyclization and rearrangement reactions, which are crucial in the synthesis of more complex molecular architectures.

The Prins/Friedel-Crafts cyclization is a powerful cascade reaction for constructing polycyclic systems. nih.gov In a related synthetic strategy, 2-(2-vinylphenyl)acetaldehydes undergo an intramolecular Prins reaction when treated with a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). nih.govbeilstein-archives.org This generates a benzyl (B1604629) carbenium ion, which is then trapped by an electron-rich aromatic compound through a Friedel–Crafts alkylation. nih.govbeilstein-archives.org This sequence leads to the formation of 4-aryltetralin-2-ol derivatives. nih.govbeilstein-archives.org While this specific reaction starts from a different precursor, it highlights the utility of the tetralin-2-ol core, a structure closely related to the title compound, in complex molecule synthesis.

A screening of Lewis acids for a similar tandem intramolecular Prins/Friedel-Crafts reaction of a 2-(2-vinylphenyl)acetaldehyde with veratrole showed that aluminum chloride (AlCl₃) and diethylaluminum chloride (Et₂AlCl) were effective catalysts. nih.gov

Table 2: Lewis Acid Screening for a Prins/Friedel-Crafts Cyclization

| Lewis Acid | Solvent | Temperature (°C) | Product | Yield (%) | Diastereomeric Ratio (cis/trans) |

|---|---|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0 | 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-ol | 50 | 51:49 |

In a model system designed for asymmetric bromonium ion-induced polyene cyclizations, the reactivity of bromohydrin derivatives was explored. rsc.org Although not directly involving this compound, this research provides insight into the behavior of related structures. In this system, the aromatic ring acts as the terminating group for the brominative cyclization. rsc.org The process involves the activation of a bromohydrin, leading to the stereospecific neighboring group participation of the bromide, which results in the formation of a bromonium ion. rsc.org

Reactivity of Substituted this compound Derivatives

The reactivity of the this compound scaffold can be modulated by the presence of substituents on the aromatic ring. For instance, the synthesis of 2-bromoindoles can be achieved through an intramolecular cyclization of 2-(gem-dibromovinyl)anilines, a reaction that proceeds under transition-metal-free conditions. rsc.org This demonstrates how the strategic placement of functional groups can lead to the formation of new heterocyclic rings.

Furthermore, various substituted tetralone and tetralin compounds are commercially available or have been synthesized, indicating a broad interest in this class of molecules for various applications. These include 7-bromo-3,4-dihydronaphthalen-1(2H)-one, 7-bromo-1,2,3,4-tetrahydronaphthalen-2-one, and (2R)-8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine. epa.govsynhet.comsigmaaldrich.com

Stereochemical Aspects and Resolution Methodologies

Identification and Characterization of Stereoisomers (cis/trans and R/S Designations)

The structure of 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol contains two chiral centers at the C1 and C2 positions of the tetralin ring system. This results in the existence of two pairs of enantiomers, which are diastereomeric to each other. These diastereomeric pairs are designated as cis and trans, based on the relative orientation of the hydroxyl and bromo substituents.

In the cis isomer, the hydroxyl and bromo groups are on the same side of the tetralin ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers exists as a pair of enantiomers, defined by the absolute configuration (R or S) at each stereocenter.

The four stereoisomers are therefore:

(1R,2S)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol and (1S,2R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol (the cis enantiomeric pair)

(1R,2R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol and (1S,2S)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol (the trans enantiomeric pair)

The synthesis of these isomers can be achieved through various methods, with the bromination of 1,2-dihydronaphthalene (B1214177) often yielding the trans isomer diastereoselectively. uidaho.edu Specific enantiomers, such as (-)-(1S,2S)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, have been synthesized and characterized. acs.org The characterization and differentiation of these isomers are typically accomplished using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography.

Chiral Resolution Techniques

The separation of the racemic mixtures of this compound into their constituent enantiomers is crucial for stereospecific applications. Several chiral resolution techniques can be employed for this purpose.

Diastereomeric Salt Formation and Crystallization

A classical method for resolving racemic alcohols involves their reaction with a chiral resolving agent, typically a chiral carboxylic acid, to form a mixture of diastereomeric esters. These diastereomeric esters possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

In the case of this compound, a similar strategy can be applied by esterifying the racemic alcohol with a chiral acid. While direct resolution of the alcohol via diastereomeric salt formation is a viable approach, a related method has been demonstrated for a precursor. An iterative recrystallization of a bromoester derivative, (+)-(1S,2S)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-yl 1-naphthoate, has been successfully used to obtain a homochiral product. acs.org Subsequent hydrolysis of the separated diastereomeric esters would then yield the enantiomerically pure alcohols.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.

For this compound and its derivatives, chiral HPLC is a key method for determining enantiomeric purity. The enantiomeric ratio of a related bromoester was determined by HPLC analysis with a chiral stationary phase of the bromohydrin itself. acs.org This indicates that a suitable chiral HPLC method can be developed for the direct separation of the enantiomers of this compound. The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation.

Enzyme-Catalyzed Kinetic Resolution of Secondary Alcohols

Enzyme-catalyzed kinetic resolution is a highly efficient and selective method for resolving racemic alcohols. This technique relies on the stereoselective acylation or deacylation of the alcohol by an enzyme, typically a lipase (B570770). One enantiomer reacts at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the acylated product.

While a specific application of enzyme-catalyzed kinetic resolution to this compound is not extensively documented, the methodology is well-established for a wide range of secondary alcohols. The general process involves the transesterification of the racemic alcohol with an acyl donor in the presence of a lipase. The enantioselectivity of the enzyme results in the enrichment of one enantiomer in the unreacted alcohol and the other in the ester product.

Silylation-Based Kinetic Resolution Strategies

Kinetic resolution based on enantioselective silylation is an emerging strategy for the separation of chiral alcohols. nih.govresearchgate.net This method employs a chiral catalyst to mediate the transfer of a silyl (B83357) group to one enantiomer of the alcohol preferentially. nih.govresearchgate.net The difference in reaction rates between the two enantiomers allows for their separation.

This technique has been successfully applied to various monofunctional secondary alcohols. nih.govresearchgate.net A chiral nucleophilic catalyst, such as (-)-tetramisole, can be used to catalyze the silylation reaction, leading to significant enantiomeric enrichment. nih.gov The application of this methodology to this compound would involve the reaction of the racemic alcohol with a silylating agent in the presence of a suitable chiral catalyst. nih.govresearchgate.netnih.govacs.orgacs.org

Determination of Enantiomeric and Diastereomeric Excess

The success of a chiral resolution is quantified by the enantiomeric excess (ee) or diastereomeric excess (de) of the product. These values represent the degree of purity of the separated stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess of the resolved this compound. By using a chiral stationary phase, the enantiomers can be separated and their relative peak areas in the chromatogram can be used to calculate the enantiomeric ratio and, consequently, the enantiomeric excess. This technique was used to determine the enantiomeric ratio of a bromoester derivative, which was then converted to the target alcohol. acs.org

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol. One-dimensional (¹H and ¹³C) and two-dimensional techniques are employed to assign every proton and carbon in the molecule, confirming its constitution and relative stereochemistry.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The spectrum can be divided into two main regions: the aromatic region (typically δ 7.0-7.5 ppm) and the aliphatic region. The four protons on the benzene ring appear as a complex multiplet. In the aliphatic portion, the proton on the carbon bearing the hydroxyl group (C1-H) appears as a doublet, while the proton on the carbon with the bromine atom (C2-H) shows a more complex signal due to coupling with adjacent protons. The protons on C3 and C4 also exhibit distinct signals.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The molecule has ten carbons, which typically result in ten unique signals. Six of these signals appear in the aromatic region (δ 126-136 ppm), while the four carbons of the saturated ring, including those bonded to the oxygen and bromine, appear in the aliphatic region.

Published spectral data for a stereoisomer of this compound in deuterated chloroform (CDCl₃) provide specific assignments. rsc.org

Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 (CH-OH) | 4.88 | d, J = 6.7 Hz | 74.0 |

| 2 (CH-Br) | 4.34 | ddd, J = 9.8, 7.0, 3.2 Hz | 56.1 |

| 3 (CH₂) | 2.31–2.21 | m | 28.0 |

| 4 (CH₂) | 3.00–2.86 | m | 29.6 |

| 4a (C) | - | - | 135.4 |

| 5 (CH) | 7.51–7.49 | m | 128.5 |

| 6 (CH) | 7.26–7.21 | m | 128.0 |

| 7 (CH) | 7.11–7.09 | m | 126.6 |

| 8 (CH) | 7.26–7.21 | m | 128.3 |

| 8a (C) | - | - | 134.9 |

| OH | 2.64 | s | - |

Data sourced from a study on the synthesis of bromohydrins. rsc.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra and determining the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a cross-peak between the proton at C1 and the proton at C2, confirming their adjacency. Further correlations would be observed between the C2 proton and the two protons at C3, and subsequently between the C3 and C4 protons, mapping the entire spin system of the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C NMR data. For example, the proton signal at 4.88 ppm would show a cross-peak with the carbon signal at 74.0 ppm, confirming their assignment to the C1 position. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural insights from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the detection power of MS. This technique can be used to analyze the purity of a sample and obtain its electron ionization (EI) mass spectrum. A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion (M⁺) peak will be accompanied by an (M+2)⁺ peak of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the precise elemental composition. For this compound, the molecular formula is C₁₀H₁₁BrO. HRMS can confirm this formula by matching the experimentally measured mass to the calculated exact mass, distinguishing it from other potential formulas with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The presence of the hydroxyl and bromo- functionalities is confirmed through this method, as is the distinction between the aromatic and aliphatic portions of the molecule. nih.govacs.orguidaho.edu

Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Alcohol (O-H) | Stretch | ~3500 - 3200 | Strong, broad |

| Aromatic C-H | Stretch | ~3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | ~3000 - 2850 | Medium |

| Aromatic C=C | Stretch | ~1600 & 1475 | Medium, sharp |

| Alcohol C-O | Stretch | ~1200 - 1050 | Strong |

| Alkyl Halide C-Br | Stretch | ~650 - 550 | Medium-Strong |

X-ray Diffraction for Solid-State Structure and Absolute Configuration

For crystalline solids, single-crystal X-ray diffraction is the most definitive analytical method for structural elucidation. It provides an unambiguous determination of the three-dimensional arrangement of atoms in the crystal lattice, yielding precise bond lengths, bond angles, and torsional angles.

The compound this compound possesses two chiral centers at the C1 and C2 positions, meaning it can exist as multiple stereoisomers. X-ray diffraction is particularly powerful in this context as it can determine the relative stereochemistry (e.g., cis or trans) between the hydroxyl and bromo groups. Furthermore, when analyzing a single enantiomer, the technique can establish the absolute configuration (e.g., (1S, 2S)) of the molecule. acs.org This is considered the gold standard for stereochemical assignment and is crucial in fields where specific stereoisomers have distinct biological activities or properties. acs.org

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable in the analysis of "this compound," providing critical information on its purity, the success of synthetic steps, and the separation of its isomers. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most prominently used methods in this regard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of "this compound." Given its aromatic and hydroxyl functionalities, reversed-phase HPLC is a particularly suitable method for its analysis. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Detailed research on analogous compounds, such as other tetralone derivatives and aromatic alcohols, provides a strong basis for developing effective HPLC methods for "this compound." For instance, the analysis of various aromatic alcohols has been successfully achieved using reversed-phase columns with mobile phases composed of acetonitrile and water, often with the addition of an acid like phosphoric or formic acid to improve peak shape and resolution. sielc.com Similarly, studies on tetralone derivatives have demonstrated successful separations using C18 columns. nih.gov

For the specific analysis of "this compound," a typical HPLC system would consist of a C18 stationary phase. The mobile phase would likely be a gradient or isocratic mixture of acetonitrile or methanol (B129727) and water. The inclusion of a small percentage of an acid, such as 0.1% formic acid, can help to suppress the ionization of the hydroxyl group, leading to sharper, more symmetrical peaks. Detection is commonly achieved using a UV detector, set to a wavelength where the naphthalene chromophore exhibits strong absorbance, typically around 220-280 nm.

The separation of the diastereomers (cis and trans isomers) and enantiomers of "this compound" is a significant application of HPLC. Chiral HPLC, utilizing stationary phases composed of polysaccharide derivatives (e.g., cellulose or amylose) or macrocyclic antibiotics, has been shown to be effective for the enantiomeric resolution of structurally related tetralone derivatives. tandfonline.comnih.govbenthamdirect.com These chiral stationary phases provide a stereospecific environment that allows for the differential interaction and subsequent separation of the enantiomers.

Below is an interactive data table summarizing potential HPLC conditions for the analysis of "this compound," based on established methods for similar compounds.

| Parameter | Condition 1: Achiral Analysis | Condition 2: Chiral Separation |

| Stationary Phase | C18, 5 µm particle size | Chiralpak IC (cellulose-based) |

| Column Dimensions | 4.6 x 150 mm | 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | n-Hexane:2-Propanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | Ambient | 25 °C |

| Injection Volume | 10 µL | 5 µL |

| Purpose | Purity assessment | Enantiomeric separation |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is extensively used to monitor the progress of chemical reactions involving "this compound." chemicalbook.com It is particularly valuable for tracking the conversion of the starting material, 2-bromo-3,4-dihydronaphthalen-1(2H)-one, to the final alcohol product during synthesis. chemicalbook.com

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The choice of eluent is critical for achieving good separation between the starting material, the product, and any potential byproducts. Due to the difference in polarity between the ketone (starting material) and the alcohol (product), they will travel up the TLC plate at different rates. The more polar alcohol will have a stronger interaction with the polar silica gel and thus will have a lower retention factor (Rf) value compared to the less polar ketone.

Visualization of the separated spots on the TLC plate can be achieved under UV light, as the naphthalene ring is UV active. Alternatively, staining with a developing agent, such as potassium permanganate or vanillin, can be used. By comparing the Rf values of the spots from the reaction mixture with those of the pure starting material and product, the progress of the reaction can be qualitatively assessed. The disappearance of the starting material spot and the appearance of the product spot indicate the completion of the reaction. chemicalbook.com

The following interactive data table outlines typical TLC conditions for monitoring the synthesis of "this compound."

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate:Hexane (1:4 v/v) |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

| Analyte | Rf Value (Approximate) |

| 2-bromo-3,4-dihydronaphthalen-1(2H)-one | 0.6 |

| This compound | 0.3 |

Mechanistic Investigations of Reactions Involving 2 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol and Analogues

Elucidation of Reductive Transformation Mechanisms

The reductive transformation of 2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol and related compounds can proceed through several mechanistic pathways, primarily involving the cleavage of the carbon-bromine bond. One common reductive transformation is the synthesis of the compound itself from its corresponding ketone. For instance, 2-bromo-3,4-dihydronaphthalen-1(2H)-one can be reduced to this compound using sodium borohydride (B1222165) (NaBH₄) in a mixture of methanol (B129727) and tetrahydrofuran (B95107). chemicalbook.com This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

Another significant reductive transformation is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can occur via mechanisms such as hydrogenolysis or vicinal reduction. epa.gov Hydrogenolysis involves the replacement of the C-Br bond with a C-H bond and can be catalyzed by transition metals. wikipedia.org Vicinal reduction, on the other hand, involves the removal of two adjacent halogens to form a double bond. epa.gov In anaerobic environments, reductive dehalogenation is a predominant pathway for the removal of halogens from aromatic rings. epa.gov The susceptibility of a compound to reduction increases with the number of halogen substituents. epa.gov

Biologically, reductive dehalogenases, a class of cobalamin (B₁₂)-dependent enzymes, can catalyze dehalogenation. nih.gov The proposed mechanism involves the formation of a halogen-cobalt bond, which is a departure from the typical carbon-cobalt bond chemistry of other B₁₂-dependent enzymes. nih.gov

Studies on Nucleophilic Substitution Reaction Mechanisms (e.g., Sₙ2 Pathways)

Nucleophilic substitution reactions of this compound, a secondary bromohydrin, are typically governed by the bimolecular nucleophilic substitution (Sₙ2) mechanism. The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (bromide ion). byjus.comwikipedia.orgmasterorganicchemistry.com This backside attack dictates the stereochemical outcome of the reaction.

The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. wikipedia.org For cyclic substrates like this compound, the accessibility of the electrophilic carbon to the incoming nucleophile is a critical factor. Steric hindrance around the reaction center can significantly slow down or even prevent the Sₙ2 reaction. quimicaorganica.orgoregonstate.edu For instance, in substituted cyclohexyl systems, an axial leaving group is more accessible to backside attack than an equatorial one, where the ring structure can impede the nucleophile's approach. oregonstate.edu

A common nucleophilic substitution reaction involves the use of sodium azide (B81097) (NaN₃) to introduce an azide group, which can then be used in further "click" reactions. oregonstate.edunih.gov The reaction of alkyl bromides with sodium azide is a classic example of an Sₙ2 reaction. oregonstate.edu The efficiency of such reactions can be influenced by the solvent, with polar aprotic solvents generally favoring Sₙ2 pathways. byjus.com

Investigation of Radical Processes in Dehalogenation Reactions

Dehalogenation reactions can also proceed through radical mechanisms, particularly when initiated by radical initiators or photochemically. The removal of a single halogen atom from an organohalide can generate a radical intermediate. wikipedia.org However, such reactions can be challenging to control and may result in complex product mixtures. wikipedia.org

A more common radical process is the dehalogenation of vicinal dihalides to form alkenes. youtube.comyoutube.com This reaction can be initiated by reagents like zinc dust or sodium iodide in acetone. youtube.comyoutube.com The mechanism is believed to involve a single electron transfer (SET) from the metal to one of the halogen atoms, leading to the formation of a radical anion which then eliminates the second halogen to form the double bond.

The use of di-tert-butyl peroxide as a radical initiator in the presence of a reductant like 2-propanol can facilitate the dehalogenation of aryl halides through a SET mechanism. organic-chemistry.org Similarly, visible-light-activated photoredox catalysis in combination with a hydrogen atom donor can achieve reductive dehalogenation of activated C-X bonds with good functional group tolerance. organic-chemistry.org

Determination of Stereochemical Course in Transformations

The stereochemical outcome of reactions involving this compound is of paramount importance, as the molecule possesses chiral centers. The specific stereoisomer, (1S,2R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol, highlights the defined three-dimensional arrangement of its atoms. chemicalbook.com

In Sₙ2 reactions, the stereochemical course is characterized by an inversion of configuration at the chiral center, a phenomenon known as Walden inversion. byjus.commasterorganicchemistry.com This is a direct consequence of the backside attack of the nucleophile. masterorganicchemistry.com Therefore, if a reaction at the carbon bearing the bromine proceeds via an Sₙ2 mechanism, the resulting product will have the opposite stereochemistry at that center.

For cyclic systems, the stereochemistry of the substrate plays a crucial role. For example, in a cyclohexane (B81311) ring, an Sₙ2 reaction proceeds readily if the leaving group is in an axial position, allowing for an unhindered backside attack. oregonstate.edu If the leaving group is equatorial, the reaction is significantly slower or may not occur at all due to steric hindrance from the ring itself. oregonstate.edu

The relative arrangement of substituents in the product can be described using cis/trans or E/Z nomenclature for alkenes, and R/S or D/L for chiral centers. uou.ac.in In molecules with two or more chiral centers, diastereomers can be formed, which are stereoisomers that are not mirror images of each other. rutgers.edu

Role of Catalysts and Additives in Reaction Mechanisms

Catalysts and additives play a pivotal role in directing the mechanism and improving the efficiency of reactions involving this compound. In reductive dehalogenations, transition metal catalysts are widely employed. For instance, nickel-on-charcoal, in the presence of a borane-ammonia complex and a base, can effectively dehalogenate aryl chlorides. organic-chemistry.org Palladium catalysts, such as PdCl₂(dppf) or Pd(OAc)₂, are also efficient for the hydrodehalogenation of various halo-compounds. organic-chemistry.org Ruthenium(II) complexes have been shown to catalyze transfer hydro-dehalogenation using 2-propanol as a hydride source. organic-chemistry.org

In nucleophilic substitution reactions, particularly in the context of "click" chemistry, the use of a copper catalyst is standard for the alkyne-azide cycloaddition (CuAAC). nih.gov The addition of a ligand, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can be highly advantageous in these one-pot substitution-cycloaddition reactions. nih.gov

In the context of kinetic resolutions, which aim to separate enantiomers, both enzymes and metal catalysts are used. For the dynamic kinetic resolution of secondary alcohols, a combination of a lipase (B570770) (like Candida antarctica lipase B, CALB) and a ruthenium racemization complex can be employed. wikipedia.orgrsc.org The use of an ionic liquid as the solvent can enhance the activity of the ruthenium catalyst, allowing the reaction to proceed efficiently at room temperature. rsc.org

Linear Free-Energy Relationship Analysis in Kinetic Resolution

Linear free-energy relationships (LFERs), most notably the Hammett equation, are powerful tools for investigating reaction mechanisms. wikipedia.orgresearchgate.net The Hammett equation relates the reaction rates or equilibrium constants of a series of reactions with substituted reactants to two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org A linear plot of log(k/k₀) versus σ suggests that the substituents exert their electronic effects in a manner proportional to their effect on the ionization of benzoic acid, and that the mechanism is consistent across the series. wikipedia.org

In the context of kinetic resolution of a racemic mixture of this compound, an LFER analysis could be applied by studying the rates of reaction for a series of analogues with different substituents on the aromatic ring. The sign and magnitude of the reaction constant, ρ, would provide insight into the nature of the transition state of the rate-determining step. A negative ρ value indicates the buildup of positive charge (or loss of negative charge) at the reaction center in the transition state, while a positive ρ value signifies the buildup of negative charge (or loss of positive charge).

Applications As a Synthetic Precursor in Advanced Academic Research

Synthesis of Novel Chemical Entities and Compound Libraries

The bifunctional nature of 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol makes it an ideal precursor for generating novel chemical entities and diverse compound libraries. The bromine atom can be displaced or used in cross-coupling reactions, while the hydroxyl group can be oxidized, eliminated, or substituted. This dual reactivity allows chemists to introduce a wide variety of functional groups and build molecular complexity.

Researchers leverage this scaffold to create libraries of molecules for screening purposes in drug discovery. By systematically altering the substituents on the tetrahydronaphthalene core, scientists can generate a multitude of structurally related compounds. These libraries are then tested to identify molecules with desirable biological activities, forming the basis for new therapeutic leads. For instance, the tetralone precursor can undergo condensation reactions with hydrazine (B178648) to form hydrazones, which are themselves precursors to various heterocyclic systems. vulcanchem.com This highlights the potential of the core structure to serve as a foundation for a broad range of chemical derivatives.

Development of Functionalized Tetrahydronaphthalene Scaffolds

The tetrahydronaphthalene framework is recognized for its valuable pharmacological profiles and is a common scaffold in medicinal chemistry. nih.gov this compound serves as a key building block in the development of more complex, functionalized tetrahydronaphthalene structures.

Academic research has focused on using this and related precursors to create scaffolds with specific functionalities aimed at interacting with biological targets. Due to its inherent structural properties, the aminomethyl tetrahydronaphthalene scaffold, which can be derived from precursors like this compound, has been specifically selected for the development of novel ligands. nih.gov The ability to modify the scaffold at multiple positions is crucial for tuning the pharmacological properties of the final compounds, such as their binding affinity, selectivity, and functional activity at a given biological target. nih.govnih.gov

Intermediates in the Preparation of Ligands for Specific Biological Targets (e.g., Opioid Receptors)

One of the most significant applications of this chemical intermediate is in the synthesis of ligands for specific biological targets, most notably opioid receptors.

Opioid Receptors

The tetrahydronaphthalene moiety is a key structural component in the design of novel opioid ligands aimed at treating severe pain. nih.govnih.gov Researchers have successfully designed and synthesized a series of aminomethyl tetrahydronaphthalenes as probes to investigate the molecular mechanisms of opioid receptor binding and activation. nih.gov These synthetic efforts are crucial for developing new analgesics with potentially improved side-effect profiles compared to traditional opioids like morphine. nih.gov

In these syntheses, the tetrahydronaphthalene core acts as a rigid scaffold upon which other functional groups are strategically placed to interact with the amino acid residues within the opioid receptors. The versatility of precursors like this compound allows for the creation of derivatives that can be optimized for potency and selectivity towards specific opioid receptor subtypes (μ, δ, and κ). nih.gov

Rational Design of Derivatives for Structure-Activity Relationship (SAR) Studies

The process of relating a molecule's chemical structure to its biological activity, known as a Structure-Activity Relationship (SAR) study, is fundamental to modern drug discovery. This compound is an excellent starting material for such studies because it allows for the systematic and rational design of a series of related derivatives.

By modifying the precursor at its reactive sites, chemists can investigate how specific structural changes influence biological outcomes. For example, in the field of opioid research, SAR studies on N-phenyl-N-(piperidin-2-yl)propionamide derivatives based on the tetrahydronaphthalene scaffold have been conducted. nih.gov Researchers synthesized analogues with different substituents (e.g., amino, amide, hydroxyl) at the 5th position of the tetralin ring and evaluated their binding affinities for the μ-opioid receptor. nih.gov This systematic approach revealed that a hydroxyl group at this position resulted in excellent binding affinity and high selectivity. nih.gov Such studies provide critical insights into the structural requirements for potent and selective receptor interaction, guiding the future design of more effective therapeutic agents. nih.gov

Interactive Data Table: SAR of Tetrahydronaphthalene Derivatives at the μ-Opioid Receptor

The following table summarizes data from research on N-phenyl-N-(piperidin-2-yl)propionamide derivatives, showing how different substitutions on the tetrahydronaphthalene ring affect binding affinity for the μ-opioid receptor.

| Compound ID | Substitution on Tetrahydronaphthalene Ring | Binding Affinity (Ki) at μ-Opioid Receptor (nM) nih.gov |

| 13 | 5-Amino | 850 |

| 19 | 5-Hydroxy | 4 |

| 20 | 5-Hydroxy (with fluoro group on phenyl) | 5 |

| 23 | 5-Amide | 120 |

Q & A

Q. What are the established synthetic routes for 2-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol?

The compound is synthesized via reduction of 7-Bromo-3,4-dihydronaphthalen-1(2H)-one. A reported method achieves ~99% yield using sodium borohydride (NaBH₄) in methanol under controlled conditions. This ketone-to-secondary alcohol conversion is critical for preserving stereochemical integrity. Reaction monitoring via TLC or HPLC is recommended to confirm completion .

Q. How can researchers verify the structural identity of this compound?

Characterization involves:

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with literature data for brominated tetralin derivatives.

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- InChI Key : Cross-validate using PubChem’s computed identifiers (e.g.,

LDXUYPGCRIAXRL-UHFFFAOYSA-Nfor related brominated structures) .

Q. What safety protocols are essential for handling this compound?

While specific safety data for this compound is limited, analogous brominated alcohols require:

- Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Fume hoods for volatile intermediates.

- Proper waste disposal for halogenated organics. Refer to GHS guidelines for brominated compounds .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved?

Enzymatic resolution using Candida antarctica lipase A (CAL-A) with vinyl acetate as an acyl donor has been effective for similar tertiary alcohols. Despite low conversion rates (~25%), CAL-A exhibits high enantioselectivity (E > 90%). Optimize solvent polarity (e.g., toluene or DIPE) and excess acyl donor (8–10 eq.) to enhance efficiency .

Q. What crystallographic tools are recommended for structural elucidation?

- SHELX suite : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. These programs are robust for handling twinned data or high-resolution datasets .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters, critical for assessing structural rigidity .

Q. How can computational methods predict the compound’s physicochemical properties?

- LogP calculations : Use tools like XLOGP3 or SILICOS-IT to estimate lipophilicity (consensus LogP ≈ 2.86 for related brominated ketones) .

- Solubility prediction : ESOL and Ali models predict moderate solubility (0.11–0.43 mg/mL in water), guiding solvent selection for reactions .

Q. What strategies address contradictions in reaction yields or selectivity?

- Mechanistic studies : Probe competing pathways (e.g., over-reduction or bromine displacement) using deuterated solvents or radical traps.

- High-throughput screening : Test diverse biocatalysts (e.g., metagenomic lipases) to improve enantioselectivity beyond CAL-A’s limitations .

Data Analysis and Optimization

Q. How should researchers handle low conversion rates in kinetic resolutions?

- Parameter optimization : Adjust temperature (25–40°C), enzyme loading (5–20 mg/mmol), and acyl donor stoichiometry.

- Dynamic kinetic resolution (DKR) : Combine CAL-A with a racemization catalyst (e.g., Shvo’s catalyst) to achieve >90% yield and >99% ee .

Q. What analytical techniques resolve ambiguities in crystallographic data?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model twin domains.

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., Br···H contacts) to validate packing arrangements .

Methodological Resources

- Synthetic protocols : Follow PubChem’s guidelines for brominated alcohol synthesis .

- Crystallography workflows : Integrate SHELX with Olex2 or WinGX for streamlined structure refinement .

- Enzymatic screening : Leverage metagenomic libraries for novel lipases to overcome CAL-A’s substrate limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.